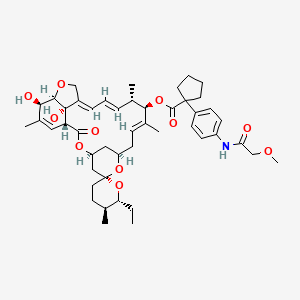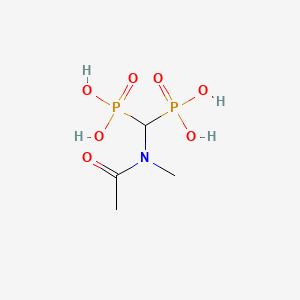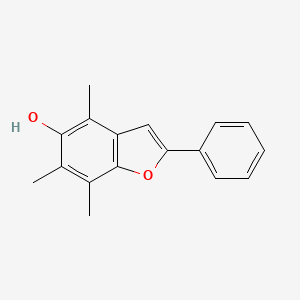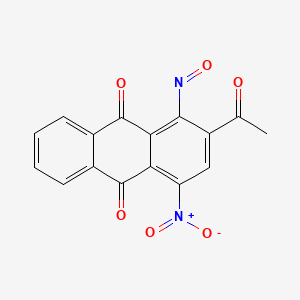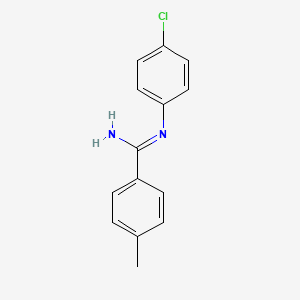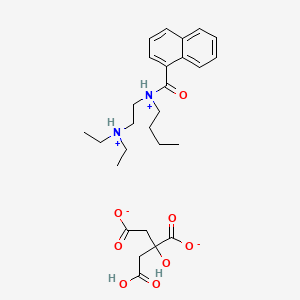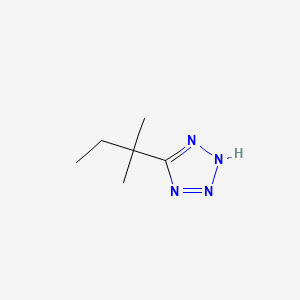
5-(1,1-Dimethylpropyl)-5H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1-Dimethylpropyl)-5H-tetrazole is an organic compound belonging to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylpropyl)-5H-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 1,1-dimethylpropyl azide with cyanogen chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as copper(I) chloride, and requires careful temperature control to ensure the formation of the desired tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,1-Dimethylpropyl)-5H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Tetrazole oxides.
Reduction: Amine derivatives.
Substitution: Substituted tetrazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(1,1-Dimethylpropyl)-5H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(1,1-Dimethylpropyl)-5H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain natural compounds. This property makes it a valuable tool in drug design, where it can interact with enzymes, receptors, and other biomolecules to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-5H-tetrazole: Similar structure but with a phenyl group instead of a 1,1-dimethylpropyl group.
5-Methyl-5H-tetrazole: Contains a methyl group attached to the tetrazole ring.
5-Ethyl-5H-tetrazole: Features an ethyl group on the tetrazole ring.
Uniqueness
5-(1,1-Dimethylpropyl)-5H-tetrazole is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
86842-35-5 |
|---|---|
Molekularformel |
C6H12N4 |
Molekulargewicht |
140.19 g/mol |
IUPAC-Name |
5-(2-methylbutan-2-yl)-2H-tetrazole |
InChI |
InChI=1S/C6H12N4/c1-4-6(2,3)5-7-9-10-8-5/h4H2,1-3H3,(H,7,8,9,10) |
InChI-Schlüssel |
FGCGZUFQSOYAJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=NNN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




